3-(3-Propyloxiran-2-yl)prop-2-enal
Description
3-(3-Propyloxiran-2-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a propyloxiran (epoxide) substituent on the propenal backbone.
Properties
CAS No. |
134452-45-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(3-propyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
RBBPXPMPGIPSJY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C=CC=O |
Canonical SMILES |
CCCC1C(O1)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-Propyloxiran-2-yl)prop-2-enal with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Type and Position
- This compound : The propyloxiran group (a three-membered epoxide ring attached to a propyl chain) introduces steric strain and electrophilic reactivity due to the epoxide’s polarized oxygen atoms. This contrasts with phenyl-substituted propenals in the evidence.
- (E)-3-(2-Methoxyphenyl)prop-2-enal : A methoxy group at the ortho position on the phenyl ring enhances electronic effects (e.g., resonance donation) while creating steric hindrance .
- 3-(4-Methoxyphenyl)prop-2-enal (Compound 9) : A para-methoxy group on the phenyl ring maximizes resonance stabilization, likely increasing stability compared to ortho-substituted analogs .
Physicochemical Properties
Key Research Findings and Implications
Substituent-Driven Reactivity : The propyloxiran group’s strained epoxide likely makes this compound more reactive than methoxy-substituted analogs, enabling unique reaction pathways (e.g., nucleophilic epoxide openings).
Biological Potential: While phenylpropenals with methoxy/hydroxyl groups show validated bioactivities, the epoxide in the target compound may confer distinct mechanisms (e.g., covalent binding to cellular targets).
Stability Considerations : Para-substituted phenylpropenals (Compound 9) exhibit greater stability than ortho-substituted variants , whereas the target compound’s epoxide may reduce shelf-life due to hydrolysis susceptibility.
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